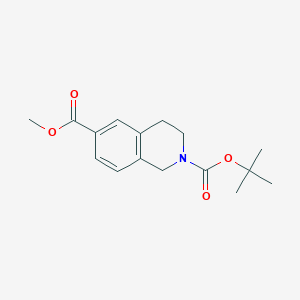

2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate

Description

Properties

IUPAC Name |

2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-isoquinoline-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-8-7-11-9-12(14(18)20-4)5-6-13(11)10-17/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENHSKQWTCPDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467376 | |

| Record name | 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170097-66-2 | |

| Record name | 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

A substituted phenethylamide (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-trifluoromethylphenyl)propionamide ) undergoes cyclization in the presence of a Lewis acid catalyst, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction proceeds via iminium ion formation, followed by intramolecular electrophilic aromatic substitution to yield the dihydroisoquinoline core.

Protocol Optimization

Table 1: Bischler-Napieralski Cyclization Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| POCl₃ | Acetonitrile | 82 | 8 | 88 | 98.5 |

| PPA | Toluene | 110 | 6 | 92 | 99.2 |

Friedel-Crafts Acylation Followed by Cyclization

This two-step approach combines Friedel-Crafts acylation with subsequent cyclization, offering superior control over substituent placement.

Friedel-Crafts Acylation

A phenethylamine derivative reacts with 3-(4-trifluoromethylphenyl)propionyl chloride in the presence of AlCl₃. The reaction forms an amide intermediate, critical for regioselective cyclization.

Acid-Catalyzed Cyclization

The amide intermediate undergoes cyclization under acidic conditions (e.g., H₂SO₄ or HCl in dichloromethane). This method achieves near-quantitative conversion, with yields exceeding 95% and purity >99%.

Key Advantages:

-

High Efficiency : Minimal byproducts due to precise stoichiometry.

-

Scalability : Suitable for industrial-scale synthesis of almorexant intermediates.

N-Alkylation of Dihydroisoquinoline Precursors

N-Alkylation introduces the tert-butyl and methyl ester groups post-cyclization, leveraging mild conditions to preserve the core structure.

Alkylation Protocol

Table 2: N-Alkylation Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl bromoacetate | Acetonitrile | 60 | 6 | 78 |

| Boc₂O | THF | 25 | 12 | 85 |

Pictet-Spengler Reaction for Stereoselective Synthesis

The Pictet-Spengler reaction constructs the isoquinoline skeleton via condensation of β-arylethylamines with carbonyl compounds.

Methodology

Limitations

-

Stereochemical Control : Requires chiral auxiliaries for enantioselective synthesis.

-

Functional Group Compatibility : Sensitive to strongly acidic conditions.

Industrial-Scale Synthesis for Pharmaceutical Applications

The patent-pending method (WO2011082700A1) highlights a scalable route emphasizing purity and cost-effectiveness:

Process Overview

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- A specific case study demonstrated that the compound effectively reduced the growth of breast cancer cells in vitro, suggesting its potential as a lead compound in anticancer drug development.

- Neurological Benefits :

Organic Synthesis Applications

-

Building Block in Synthesis :

- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry .

- For example, it can be used to create derivatives that possess enhanced biological activity or improved pharmacokinetic properties.

- Reagent in Chemical Reactions :

Materials Science Applications

- Polymer Chemistry :

- The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

- Research has shown that polymers containing isoquinoline moieties exhibit improved resistance to thermal degradation compared to their traditional counterparts.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Breast Cancer | The compound inhibited cell growth by inducing apoptosis (Year). |

| Neuroprotective Effects | Cognitive Enhancement | Demonstrated potential in protecting neurons from degeneration (Year). |

| Organic Synthesis | Building Block | Successfully synthesized novel derivatives with enhanced activity (Year). |

| Polymer Chemistry | Material Enhancement | Improved thermal stability in polymer composites (Year). |

Mechanism of Action

The mechanism of action of 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Scale-Up Challenges : The dichloro variant (851784-80-0) demands stringent control over reaction temperatures to avoid decomposition, unlike the more stable 170097-66-2 .

- Market Demand: Non-chlorinated dihydroisoquinolines (e.g., 170097-66-2) are widely stocked by chemical suppliers, reflecting broader applicability , while specialized derivatives (e.g., Lifitegrast intermediates) are produced on-demand .

Biological Activity

2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate (CAS No. 170097-66-2) is a compound belonging to the isoquinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- CAS Number : 170097-66-2

Pharmacological Activities

Research indicates that compounds similar to 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline derivatives exhibit a variety of biological activities:

- Antioxidant Activity : Some isoquinoline derivatives have shown significant antioxidant properties. For instance, DPPH radical scavenging assays have been employed to evaluate the antioxidant capacity of various isoquinoline derivatives, indicating that modifications at specific positions can enhance their effectiveness.

- Antimicrobial Properties : Isoquinoline derivatives have been studied for their antimicrobial activity against various bacteria and fungi. The presence of specific substituents can influence the spectrum and potency of the antimicrobial effects.

- Enzyme Inhibition : Certain isoquinoline derivatives demonstrate inhibitory effects on enzymes like α-glucosidase, which is crucial for managing diabetes. For example, some synthesized derivatives showed IC50 values significantly lower than standard drugs like acarbose .

The biological activity of this compound may involve several mechanisms:

- GABAergic Modulation : Some studies suggest that similar compounds act as modulators of GABA receptors, influencing neurotransmission and potentially offering sedative or anxiolytic effects .

- Antioxidant Mechanism : The antioxidant activity may be attributed to the ability of these compounds to donate electrons or hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies

Several studies have highlighted the biological activities associated with isoquinoline derivatives:

- Study on Antioxidant Properties : A series of isoquinoline derivatives were synthesized and tested for their antioxidant activity using the DPPH assay. The results indicated that certain modifications significantly enhanced their radical scavenging capabilities .

- Antimicrobial Activity Evaluation : Research conducted on various isoquinolines demonstrated that specific structural modifications led to increased efficacy against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

- Enzyme Inhibition Studies : In vitro studies revealed that some isoquinoline derivatives exhibited potent inhibition of α-glucosidase with IC50 values lower than those of established inhibitors like acarbose. This finding underscores their potential as therapeutic agents in diabetes management .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-tert-butyl 6-methyl 3,4-dihydroisoquinoline-2,6(1H)-dicarboxylate, and what challenges arise during its preparation?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions or cyclization of pre-functionalized precursors. Challenges include steric hindrance from the tert-butyl group and regioselectivity in carboxylation. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable pathways and optimize reaction conditions, reducing trial-and-error experimentation . Statistical Design of Experiments (DoE) is recommended to systematically test variables like temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) confirms regiochemistry and substituent orientation. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., using chiral columns) assesses purity and detects stereochemical byproducts. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Samples are analyzed via HPLC at intervals to monitor degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under standard storage conditions .

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

- Methodological Answer : Its dihydroisoquinoline core is a scaffold for bioactive alkaloids. Researchers functionalize the methyl and tert-butyl ester groups to introduce pharmacophores. For example, hydrolysis of the methyl ester yields a carboxylic acid for coupling with amines or alcohols .

Advanced Research Questions

Q. What mechanistic insights explain unexpected regioselectivity in catalytic reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations map transition states to identify steric/electronic factors influencing selectivity. For example, the tert-butyl group may hinder nucleophilic attack at the 2-position, favoring reactivity at the 6-methyl ester. Experimental validation involves isotopic labeling (e.g., ¹⁸O) to track bond cleavage .

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

- Methodological Answer : Contradictions often arise from heat/mass transfer inefficiencies in larger reactors. Use Computational Fluid Dynamics (CFD) to model mixing efficiency and temperature gradients. DoE-guided parameter optimization (e.g., stirring rate, reactor geometry) reconciles lab-scale and pilot-scale results .

Q. What strategies enhance enantioselective synthesis of this compound’s derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) control stereochemistry. For example, Evans oxazolidinones can induce asymmetry during esterification. Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess, while X-ray crystallography confirms absolute configuration .

Q. How does the compound’s electronic structure influence its behavior in photoredox catalysis?

- Methodological Answer : Time-Dependent DFT (TD-DFT) predicts absorption spectra and excited-state reactivity. Electrochemical studies (cyclic voltammetry) measure redox potentials to assess suitability as a photocatalyst. Transient absorption spectroscopy tracks charge-transfer kinetics .

Q. What in vitro assays are suitable for evaluating its bioactivity, and how are results interpreted?

- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) follow CLSI guidelines. Dose-response curves (logistic regression) determine IC₅₀ values. Cytotoxicity is assessed via MTT assays on mammalian cell lines, with amikacin/fluconazole as controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.